(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZAOHGVLPCBMA-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447115 | |
| Record name | (+/-)-tropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56620-28-1 | |
| Record name | (+/-)-tropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Synthetic Methodologies for 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One
Retrosynthetic Disconnections and Strategic Approaches
The development of a synthetic route to (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify key bond formations and strategic intermediates, which in turn illuminates potential forward synthetic pathways.
Key Bond Formations in Bicyclic System Construction
The 8-azabicyclo[3.2.1]octane framework is characterized by a six-membered piperidine (B6355638) ring fused with a five-membered pyrrolidine (B122466) ring, sharing a nitrogen atom and two carbon atoms as bridgeheads. Retrosynthetic analysis reveals several key bond disconnections that can be exploited for its construction.
A primary disconnection strategy involves breaking the C1-C2 and C5-C4 bonds, suggesting a Robinson-style annulation approach. This would conceptually involve a Mannich-type reaction, which is a cornerstone in the synthesis of tropinone (B130398), a closely related isomer. Another powerful disconnection is across the C1-N8 and C5-N8 bonds, pointing towards the cyclization of a suitably functionalized cycloheptane (B1346806) precursor. Furthermore, breaking the C1-C7 and C5-C6 bonds suggests a [4+3] cycloaddition reaction, a strategy that has been successfully employed for the synthesis of the tropane (B1204802) skeleton. ehu.es
A logical retrosynthetic pathway for the 8-azabicyclo[3.2.1]octane core is depicted below:
| Disconnection Strategy | Key Intermediate Type | Corresponding Forward Reaction |
| C1-C2 and C5-C4 | Acyclic amino dialdehyde/diketone | Intramolecular Mannich/Aldol (B89426) reaction |
| C1-N8 and C5-N8 | Functionalized cycloheptane | Intramolecular nucleophilic substitution |
| C1-C7 and C5-C6 | Pyrrole (B145914) and an allyl dication equivalent | [4+3] Cycloaddition |
| C2-C3 and N8-C1 | Substituted pyrrolidine | Intramolecular cyclization |
Chirality Introduction and Retention Strategies
Achieving the specific (1R,5S) stereochemistry is a critical aspect of the synthesis. Several strategies have been developed to introduce and maintain the desired chirality throughout the synthetic sequence.
One of the most effective methods is the desymmetrization of a prochiral starting material, such as tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). ehu.esresearchgate.net This can be accomplished using chiral lithium amide bases to enantioselectively deprotonate the ketone, followed by trapping the resulting chiral enolate with an electrophile. ehu.esbeilstein-journals.org While this approach leads to a different isomer, the underlying principle of asymmetric deprotonation is a powerful tool for establishing chirality in this bicyclic system.
Alternatively, asymmetric catalysis can be employed. For instance, chiral palladium catalysts have been used for the asymmetric allylic alkylation to desymmetrize tropinone derivatives. ehu.es Another approach involves the use of chiral organocatalysts, such as those derived from BINOL, to control the stereochemistry of the ring-forming reaction. researchgate.net
Starting from a chiral pool is another viable strategy. For example, L-glutamic acid has been utilized as a chiral precursor for the synthesis of tropane alkaloids. google.com This method ensures that the desired stereochemistry is incorporated from the outset and is maintained throughout the subsequent transformations.
Cyclization Reactions for Bicyclo[3.2.1]octane Skeleton Formation
The construction of the bicyclic core of this compound relies on efficient cyclization reactions. These can be broadly categorized into intramolecular and intermolecular approaches.
Intramolecular Ring Closure Techniques
Intramolecular cyclizations are frequently employed to forge the 8-azabicyclo[3.2.1]octane skeleton from a single precursor molecule. A prominent example is the intramolecular Mannich reaction. This reaction involves the cyclization of an amino dicarbonyl compound or its equivalent, which can be generated in situ. nih.gov
Another powerful intramolecular strategy is the 1,3-dipolar cycloaddition of an azomethine ylide. This approach can be used to construct the five-membered ring of the bicyclic system with good stereocontrol. acs.org Additionally, intramolecular desymmetrization of meso-epoxides derived from cycloheptene (B1346976) has been shown to be an effective method for the asymmetric synthesis of the tropane core. researchgate.net
Intermolecular Coupling Approaches
While less common for the direct formation of the bicyclic system in a single step, intermolecular reactions are crucial for constructing the precursors for subsequent cyclization. For instance, an intermolecular oxidative Mannich coupling reaction between an N-aryl pyrrolidine and a silyl (B83357) enol ether can be followed by an intramolecular cyclization to yield the 8-azabicyclo[3.2.1]octane skeleton. nih.gov
Furthermore, [4+3] cycloaddition reactions between a pyrrole derivative and a 1,3-dipole represent a powerful intermolecular approach to directly access the bicyclic core. ehu.es These reactions can be rendered enantioselective through the use of chiral auxiliaries or catalysts.
Precursor Compounds and Their Derivatization
The choice of starting materials and their subsequent derivatization is pivotal for the successful synthesis of this compound.
Common precursors for the synthesis of the 8-azabicyclo[3.2.1]octane core include derivatives of pyrrolidine, piperidine, and cycloheptane. For instance, N-substituted pyrrolidines can be elaborated and then cyclized to form the bicyclic system. nih.gov
Tropinone, or its N-protected analogues, serve as highly versatile precursors. researchgate.netbeilstein-journals.org Although a constitutional isomer of the target compound, its symmetrical nature allows for desymmetrization strategies to introduce chirality. Derivatization of tropinone can lead to a variety of functionalized 8-azabicyclo[3.2.1]octanes.
The following table summarizes some key precursor classes and their role in the synthesis of the 8-azabicyclo[3.2.1]octane skeleton:
| Precursor Class | Role in Synthesis | Example of Derivatization |
| N-Aryl Pyrrolidines | Precursors for sequential oxidative Mannich reactions | Coupling with silyl enol ethers |
| Tropinone Derivatives | Prochiral starting materials for desymmetrization | Enantioselective deprotonation with chiral lithium amides |
| meso-4,5-Epoxycycloheptylamines | Substrates for intramolecular desymmetrization | Organocatalytic ring-opening and cyclization |
| L-Glutamic Acid | Chiral pool starting material | Multi-step conversion to a chiral bicyclic intermediate |
Synthesis of Advanced Intermediates Bearing the Azabicyclo Core
The synthesis of the 8-azabicyclo[3.2.1]octane core is a critical first step in accessing this compound and its derivatives. A foundational and historically significant approach is the Robinson tropinone synthesis. researchgate.net Tropinone, or 8-methyl-8-azabicyclo[3.2.1]octan-3-one, serves as a crucial precursor for a wide range of tropane alkaloids. researchgate.net
Modern strategies often employ intramolecular cycloaddition reactions to construct the bicyclic core with high stereocontrol. One such method involves the intramolecular [4+2] cycloaddition of a nitrone 1,3-dipole. researchgate.net Another innovative approach utilizes an intramolecular desymmetrization of meso-epoxides catalyzed by a chiral phosphoric acid to yield the 8-azabicyclo[3.2.1]octane scaffold. researchgate.net Asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloylpyrazolidinone, facilitated by a dual rhodium(II) complex and chiral Lewis acid catalytic system, have also been reported to produce optically active 8-oxabicyclo[3.2.1]octanes, which can be further converted to the azabicyclo core. rsc.org
The enantioselective deprotonation of tropinone using chiral lithium amides has been employed as a key step in the asymmetric synthesis of various tropane derivatives. ehu.es This method allows for the introduction of substituents at the C2 position with high stereoselectivity.
Table 1: Selected Methodologies for the Synthesis of the 8-Azabicyclo[3.2.1]octane Core
| Methodology | Key Reagents/Catalysts | Precursor(s) | Product Core | Reference |
| Robinson Synthesis | Succinaldehyde, Methylamine, Acetone-dicarboxylic acid | Acyclic precursors | Tropinone | researchgate.net |
| Intramolecular Cycloaddition | Nitrone 1,3-dipole | Acyclic nitrone | 8-Azabicyclo[3.2.1]octane | researchgate.net |
| Desymmetrization of meso-Epoxides | Chiral phosphoric acids (e.g., VAPOL-derived) | meso-4,5-Epoxycycloheptylamines | 8-Azabicyclo[3.2.1]octane | researchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | Rhodium(II) complex / Chiral Lewis acid | Diazo imine-derived cyclic azomethine ylides, Acryloylpyrazolidinone | 8-Oxabicyclo[3.2.1]octane | rsc.org |
| Enantioselective Deprotonation | Chiral lithium amides | Tropinone | C2-functionalized tropinone | ehu.es |
Functionalization of Key Precursors
Once the 8-azabicyclo[3.2.1]octane core is established, subsequent functionalization is necessary to arrive at the target compound and its analogues. Tropinone is a versatile starting material for such transformations. For instance, the conversion of tropinone into (±)-2-carbomethoxy-3-tropinone is a key step in the synthesis of a variety of derivatives. nih.gov This intermediate can then undergo further reactions, such as conversion to a triflate, followed by a Suzuki reaction to introduce aryl groups. nih.gov
Demethylation of the nitrogen at the 8-position is another important functionalization step, often achieved using reagents like α-chloroethyl chloroformate followed by treatment with methanol. nih.gov This allows for the introduction of different substituents on the nitrogen atom. The resulting nortropane scaffold can then be used to generate libraries of compounds, for example, by reacting nortropane-8-carbonyl chlorides with various amines to form unsymmetrical ureas. nih.gov
The synthesis of optically active anhydroecgonine (B8767336) methyl ester, a derivative of the target compound, can be achieved from a tropinone monocarboxylic acid ester derivative. google.com This process involves the reduction of the oxo group at the 3-position, followed by dehydration. google.com The substituent on the nitrogen can also be modified during this synthetic sequence. For example, a benzyl (B1604629) protecting group can be removed by catalytic reduction and replaced with a t-butoxycarbonyl (Boc) group. google.com
Table 2: Key Functionalization Reactions of 8-Azabicyclo[3.2.1]octane Precursors
| Precursor | Reagent(s) | Reaction Type | Product | Reference |
| Tropinone | 1. NaH, (CH₃O)₂CO 2. SO₂(CF₃)₂O | Carbomethoxylation, Triflation | 2-Carbomethoxy-3-triflyloxy-8-methyl-8-azabicyclo[3.2.1]oct-2-ene | nih.gov |
| 8-Methyl-8-azabicyclo[3.2.1]octane derivative | α-Chloroethyl chloroformate, Methanol | Demethylation | Nortropane derivative | nih.gov |
| Nortropane derivative | Phosgene, Amine | Urea formation | Unsymmetrical urea | nih.gov |
| Methyl (1R,5S)-8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | 1. H₂, Pd/C 2. (Boc)₂O | Deprotection, Boc-protection | Methyl (1R,5S)-8-t-butoxycarbonyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | google.com |
| Methyl (1R,5S)-8-t-butoxycarbonyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | NaBH₄, then dehydration | Reduction, Dehydration | Methyl (1R,5S)-8-t-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | google.com |
Advanced Synthetic Strategies and Enantioselective Routes to 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One
Total Synthesis of (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE from Defined Starting Materials
Convergent Synthetic Routes
Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. This approach can be highly efficient for complex molecules. In the context of this compound, convergent strategies often rely on the construction of the bicyclic core through intramolecular cycloaddition reactions.
One notable convergent approach involves an intramolecular [2+2] photochemical cycloaddition. In this strategy, cycloadducts derived from the (4+3)-cycloaddition of oxidopyridinium ions with dienes can be photochemically induced to undergo an intramolecular cycloaddition, leading to complex polycyclic systems wherein the tropane (B1204802) skeleton is embedded. While not a direct synthesis of the target ketone, this method provides a convergent pathway to the core structure, which can then be further functionalized.
Another convergent strategy that has been explored for the synthesis of the broader tropane alkaloid family involves a tandem cyclopropanation/Cope rearrangement. This annulation occurs between N-Boc-protected pyrroles and vinyldiazomethanes, catalyzed by rhodium(II) octanoate, to construct the 8-azabicyclo[3.2.1]octane skeleton. The use of chiral auxiliaries on the vinyldiazomethanes allows for asymmetric induction. This method represents a convergent approach where the pyrrole (B145914) and the vinyl diazo components are brought together to form the bicyclic system.
Linear Synthetic Sequences
Linear syntheses involve the sequential modification of a starting material through a series of chemical transformations. While potentially longer, linear sequences can offer better control over stereochemistry at each step. The synthesis of this compound and its derivatives has been achieved through various linear strategies.
A common linear approach starts from readily available chiral precursors. For instance, the total synthesis of (-)-ferruginine, which shares the same bicyclic core, has been accomplished in a linear fashion starting from a known Betti base derivative. This multi-step synthesis employs a ring-closing metathesis (RCM) reaction and a 1,3-dipolar cycloaddition as key steps for the enantioselective construction of the tropane skeleton.
Another linear strategy involves the desymmetrization of tropinone (B130398), a closely related 3-keto analogue. Chiral lithium amide bases can be used for the enantioselective deprotonation of tropinone, followed by reaction with an electrophile to introduce functionality at the C2 position. Subsequent modifications can then lead to the desired 2-keto compound. For example, an enantioselective aldol (B89426) reaction of tropinone with benzaldehyde (B42025), followed by a sequence of deoxygenation and oxidation, provides a route to ferrugine, a 2-benzoyl tropane. A similar sequence could potentially be adapted to yield the target 2-ketone.
The Robinson-Schöpf condensation, a classic biomimetic synthesis of tropinone, can also be adapted for the enantioselective synthesis of functionalized tropanes in a linear fashion. By using a chiral dialdehyde, such as (2R)-hydroxy-1,4-butanedial, in a one-step Mannich-type condensation with acetonedicarboxylic acid and methylamine, a chiral 6β-hydroxytropinone can be obtained. This intermediate can then be further elaborated to access various tropane alkaloids.
Novel Reagents and Reaction Conditions in its Synthesis
The pursuit of more efficient and selective synthetic routes to this compound has led to the development and application of novel reagents and reaction conditions.
Development of Specialized Catalytic Systems
Catalytic asymmetric methods are highly desirable for the synthesis of enantiomerically pure compounds. In the context of the 8-azabicyclo[3.2.1]octane skeleton, several specialized catalytic systems have been developed.
Dual catalytic systems have shown promise in the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes. One such system, employing a rhodium(II) complex and a chiral Lewis acid, has been used for asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. This approach affords optically active products with high diastereo- and enantioselectivities.
Chiral phosphoric acid catalysts have also been employed in the enantioselective synthesis of tropanes. A VAPOL-derived organocatalyst has been shown to be effective in the desymmetrization of meso 1-aminocyclohept-4-ene derived epoxides through a pseudotransannular intramolecular ring-opening reaction, directly forming the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity.
Rhodium-catalyzed asymmetric Suzuki–Miyaura-type cross-coupling reactions have been utilized for the kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride. This method allows for the preparation of enantiopure substituted nortropanes, which are valuable precursors for various tropane alkaloids.
The table below summarizes some of the catalytic systems used in the synthesis of the 8-azabicyclo[3.2.1]octane core.
| Catalyst System | Reaction Type | Key Features |
| Rhodium(II) complex / Chiral Lewis Acid | Asymmetric 1,3-dipolar cycloaddition | High diastereo- and enantioselectivities |
| VAPOL-derived Phosphoric Acid | Desymmetrization of meso-epoxides | Direct formation of the bicyclic scaffold |
| Rhodium(I) / Chiral Ligand | Asymmetric Suzuki-Miyaura cross-coupling | Kinetic resolution of racemic precursors |
| Rhodium(II) octanoate | Tandem cyclopropanation/Cope rearrangement | Asymmetric induction with chiral auxiliaries |
Application of Modern Synthetic Techniques (e.g., Flow Chemistry, Photochemistry)
Modern synthetic techniques are increasingly being applied to the synthesis of complex molecules to improve efficiency, safety, and scalability.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for automation and scalability. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of tropane alkaloids and other active pharmaceutical ingredients has been successfully demonstrated in flow. These examples suggest that key steps in the synthesis of the target compound, such as catalytic reactions or reactions involving unstable intermediates, could be advantageously performed under flow conditions.
Photochemistry: Photochemical reactions can provide unique pathways to complex molecular architectures that are not easily accessible through thermal reactions. As mentioned earlier, an intramolecular [2+2] photochemical cycloaddition has been utilized to construct a complex polycyclic system containing the tropane skeleton. This demonstrates the potential of photochemistry in building the core structure of the target molecule. Further exploration of photochemical methods, such as photochemical cycloadditions or rearrangements, could lead to novel and efficient routes to this compound.
Mechanistic Investigations of Reactions Involving 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One
Reaction Pathway Elucidation
The elucidation of reaction pathways for (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE hinges on the identification of key transition states and intermediates that dictate the course of a chemical transformation. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surfaces of reactions involving the 8-azabicyclo[3.2.1]octane core.
Identification of Transition States and Intermediates
Theoretical studies on the synthesis of tropinone (B130398), a closely related isomer, have provided valuable insights into the transition states and intermediates that are likely to be involved in reactions of this compound. For instance, in the classic Robinson synthesis of tropinone, a double Mannich reaction, computational models have identified the structures and energies of transition states for the carbon-carbon bond-forming steps. mdma.ch These studies reveal that the reaction proceeds through a series of iminium ion intermediates and enolate nucleophiles. orientjchem.orgwikipedia.orgchemicalbook.comguidechem.com
For reactions at the C3 position (alpha to the carbonyl group) of this compound, such as alkylations or aldol (B89426) additions, the reaction pathway would similarly involve the formation of an enolate intermediate. The geometry of this enolate and the subsequent approach of an electrophile are critical in determining the stereochemical outcome. Computational modeling can predict the relative energies of different transition state geometries, thereby explaining the observed diastereoselectivity.
One computational study on the Robinson tropinone synthesis calculated the activation energies for key transition states, highlighting the energy barriers that must be overcome for the reaction to proceed. orientjchem.org For example, the activation energies for the three transition states in the synthesis were found to be 18.81, 38.33, and 15.08 kcal/mol, respectively. orientjchem.org Similar computational approaches could be applied to reactions of this compound to identify the rate-determining steps and key intermediates.
Kinetic Studies of Key Transformations
For example, kinetic and analytical characterization of tropinone reductase, an enzyme that reduces tropinone to tropine (B42219) or pseudotropine, has been performed. nih.gov These studies determined the kinetic constants of the enzymatic reaction, revealing a compulsory order ternary complex kinetic model. nih.gov Such enzymatic reactions highlight the potential for highly selective transformations of the 8-azabicyclo[3.2.1]octane core.
Stereoselectivity Determinants and Models
The stereochemical outcome of reactions involving this compound is a critical aspect of its chemistry, particularly in the synthesis of biologically active molecules where specific stereoisomers are required.
Diastereoselective Control Mechanisms
The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane skeleton imparts significant steric hindrance, which plays a major role in directing the approach of reagents. In reactions involving the carbonyl group at C2, nucleophilic attack is expected to occur preferentially from the less hindered exo face of the molecule, leading to the formation of an endo alcohol.
Similarly, for reactions at the adjacent C3 position, the formation of enolates and the subsequent approach of electrophiles are subject to diastereoselective control. The stereochemistry of the major product will be determined by the relative stability of the possible transition states. Computational modeling of substrate binding in tropinone reductases has shown that the orientation of the substrate within the enzyme's active site, governed by specific amino acid residues, determines the stereospecificity of the reduction. nih.gov This principle of pre-organizing the substrate to favor a specific reaction trajectory is a key determinant of diastereoselectivity in both enzymatic and non-enzymatic reactions.
Enantioselective Induction Principles
The synthesis of enantiomerically pure compounds is often achieved through the use of chiral auxiliaries, catalysts, or reagents. In the context of the 8-azabicyclo[3.2.1]octane system, enantioselective deprotonation of tropinone using chiral lithium amide bases has been shown to produce enantiomerically enriched enolates. mdma.ch These chiral enolates can then react with electrophiles to yield optically active products. The choice of the chiral base and reaction conditions, such as the presence of additives like lithium chloride, can significantly influence the enantioselectivity of the deprotonation. mdma.ch
For this compound, similar strategies could be employed to achieve enantioselective functionalization at the C3 position. The design of chiral catalysts that can effectively differentiate between the two enantiotopic protons at C3 would be a key challenge.
Conformational Analysis and its Impact on Reactivity
The conformation of the 8-azabicyclo[3.2.1]octane ring system has a profound impact on its reactivity. The piperidine (B6355638) ring within this bicyclic structure typically adopts a chair conformation. However, the orientation of the N-methyl group can exist in either an axial or equatorial position, and the equilibrium between these two conformers can be influenced by the solvent and the presence of other substituents. academie-sciences.fr
NMR spectroscopy and computational studies have been used to investigate the conformational preferences of tropane (B1204802) and granatane derivatives. academie-sciences.fracs.org In tropinone, crystal structures have shown the N-methyl group in an axial configuration in the solid state. academie-sciences.fr In solution, the equatorial/axial invertomer ratio can vary depending on the solvent polarity. academie-sciences.fr
Interactive Data Table: Calculated Activation Energies in Tropinone Synthesis orientjchem.org
| Transition State | Activation Energy (kcal/mol) |
| TS-1 | 18.81 |
| TS-2 | 38.33 |
| TS-3 | 15.08 |
Ring Conformation Studies
The piperidine ring in the 8-azabicyclo[3.2.1]octane skeleton preferentially adopts a chair conformation nih.govsmolecule.com. This arrangement is the most stable form, minimizing torsional and steric strain. Computational and spectroscopic studies on tropinone, the 3-oxo isomer, have confirmed this preference academie-sciences.fr. The five-membered pyrrolidine (B122466) ring typically assumes an envelope or twist conformation to accommodate the constraints of the bicyclic system.
A key conformational feature of this scaffold is the inversion of the N-methyl group at the nitrogen bridgehead. This inversion leads to a dynamic equilibrium between two distinct conformers: one with the methyl group in an axial orientation and the other in an equatorial position relative to the piperidine ring.
Computational studies using density functional theory (DFT) have been employed to determine the relative stabilities of these N-invertomers in tropinone and its analogues. In the gas phase, there is a notable preference for the equatorial conformer. The relative populations and energy differences vary with the substituent on the nitrogen atom.
| N-Substituent (R) | ΔG (equatorial → axial) (kcal/mol) | Equatorial:Axial Ratio | Reference |
|---|---|---|---|
| Methyl (Tropinone) | 0.9 | 4.7:1 | academie-sciences.fr |
| Ethyl | 0.8 | 3.9:1 | academie-sciences.fr |
| Isopropyl | 0.3 | 1.7:1 | academie-sciences.fr |
| Benzyl (B1604629) | 0.7 | 3.2:1 | academie-sciences.fr |
The position of the carbonyl group at C-2 in this compound, as opposed to C-3 in tropinone, is expected to induce subtle changes in the ring's electronic distribution and geometry but is unlikely to alter the fundamental preference for a chair conformation of the piperidine ring.
Influence of Substituents on Molecular Geometry
The introduction of substituents onto the 8-azabicyclo[3.2.1]octane core can significantly alter the molecular geometry, affecting bond lengths, bond angles, and the conformational equilibrium of the ring system. The nature, size, and position of these substituents dictate their stereochemical influence.
The stereochemistry of substituents is crucial for biological activity. For instance, in a series of NAAA inhibitors featuring the 8-azabicyclo[3.2.1]octane core, the endo-isomer of a substituent at the 3-position showed potent activity, while the corresponding exo-diastereoisomer was devoid of activity acs.org. This highlights how substituent orientation governs molecular interactions. Similarly, studies on 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives, which are structurally analogous, revealed that chair-configured diastereomers exhibited different biological potencies nih.gov.
The electronic properties of substituents also play a significant role. In pyrazole sulfonamide derivatives, modifying the electronic properties of substituents on the pyrazole ring had a substantial impact on potency, indicating that electronic effects are transmitted through the bicyclic scaffold acs.org.
The table below summarizes geometric data from the crystal structure of a related tropane derivative, illustrating typical bond lengths and angles within the core scaffold.
| Parameter | Atoms | Value | Reference |
|---|---|---|---|
| Bond Length (Å) | N8—C1 | 1.518 (3) | nih.gov |
| N8—C5 | 1.516 (3) | ||
| N8—C7 | 1.503 (3) | ||
| N8—C8 (methyl) | 1.503 (3) | ||
| Bond Angle (°) | C1—N8—C5 | 93.9 (2) | |
| C1—N8—C7 | 105.7 (2) | ||
| C5—N8—C7 | 105.4 (2) |
Derivatization and Chemical Transformations of 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One
Reactions at the Ketone Functionality
The carbonyl group at the C-2 position is a key site for a range of chemical transformations, including reductions, condensations, and nucleophilic additions. These reactions allow for the introduction of new functional groups and the creation of chiral centers, leading to a diverse set of derivatives.
Reduction Strategies to Azabicyclo[3.2.1]octanols
The reduction of the ketone functionality in (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one yields the corresponding 8-methyl-8-azabicyclo[3.2.1]octan-2-ols. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to the formation of either the endo or exo alcohol diastereomers.
The use of complex metal hydrides is a common strategy for this transformation. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can be used to produce the corresponding alcohol. In a related compound, methyl (1R,5S)-8-t-butoxycarbonyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, reduction with NaBH₄ followed by dehydration has been reported. google.com Another patent describes the conversion of a similar derivative, methyl (1R,5S)-8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, to an enecarboxylate via reduction with NaBH₄ and subsequent dehydration. google.com
More sterically hindered reducing agents, such as L-selectride, are known to provide high stereoselectivity in the reduction of cyclic ketones. This is due to the bulky nature of the reagent, which favors attack from the less hindered face of the carbonyl group. While specific examples for the title compound are not extensively detailed in the available literature, the principles of stereoselective reduction suggest that careful selection of the hydride reagent can control the formation of the desired alcohol isomer.
| Reducing Agent | Substrate | Product | Stereoselectivity | Reference |
| Sodium Borohydride (NaBH₄) | Methyl (1R,5S)-8-t-butoxycarbonyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | Methyl (1R,5S)-8-t-butoxycarbonyl-8-azabicyclo[3.2.1]octan-2-ene-2-carboxylate (after dehydration) | Not specified | google.com |
| L-selectride | General cyclic ketones | Predominantly the thermodynamically less stable alcohol | High | General literature on stereoselective reductions |
Condensation and Nucleophilic Addition Reactions
The carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles, particularly carbanions derived from active methylene (B1212753) compounds. These reactions, often carried out under basic conditions, lead to the formation of new carbon-carbon bonds at the C-2 position.
A notable example is the aldol-type condensation with aromatic aldehydes. A study on the diastereoselective aldol (B89426) reaction of the related tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) with benzaldehyde (B42025) has been reported to yield only one isomer (exo, anti) of the corresponding aldol product. lookchem.com This high stereoselectivity is attributed to the enolate geometry and the steric hindrance of the bicyclic system. While this study was performed on the 3-oxo isomer, similar principles of stereocontrol would apply to the 2-oxo analogue.
| Reaction Type | Reagents | Product Type | Key Features | Reference |
| Aldol Condensation | Aromatic aldehydes, Base | β-Hydroxy ketone or α,β-Unsaturated ketone | High diastereoselectivity often observed. | lookchem.com |
| Wittig Reaction | Phosphorus ylide | Alkene | Formation of a C=C double bond at the C-2 position. | General literature on the Wittig reaction |
Transformations at the Nitrogen Atom
The tertiary amine at the N-8 position of the bicyclic system is a key site for various chemical modifications, including alkylation, acylation, and quaternization. These transformations alter the electronic and steric properties of the nitrogen atom, which can significantly influence the biological activity of the resulting derivatives.
N-Alkylation and N-Acylation Reactions
N-alkylation of the corresponding nortropinone (where the N-methyl group is replaced by a hydrogen) can be achieved by reaction with various alkyl halides. For instance, N-substituted nortropinone derivatives have been synthesized by reacting nortropinone with substituted phenethyl bromides.
N-acylation provides another route to a diverse range of derivatives. The reaction of nortropinone with various acylating agents, such as acid chlorides and anhydrides, yields the corresponding N-acyl derivatives. A study on palladium-catalyzed aminocarbonylation has demonstrated the synthesis of N-acylnortropane derivatives in good yields. mdpi.com For example, the reaction of nortropinone with 1-iodocyclohexene (B92552) in the presence of carbon monoxide and a palladium catalyst yielded (1R,5S)-8-(Cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one. mdpi.com
| Reaction Type | Reagents | Product | Yield | Reference |
| N-Acylation | 1-Iodocyclohexene, CO, Pd(OAc)₂/PPh₃ | (1R,5S)-8-(Cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one | 80% | mdpi.com |
| N-Acylation | Iodoalkenes, CO, Pd(OAc)₂/PPh₃ | Various N-acylnortropinone derivatives | 77-86% | mdpi.com |
Quaternization and Amine Transformations
The tertiary nitrogen atom can be quaternized by reaction with alkyl halides, such as methyl iodide, to form the corresponding quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge on the nitrogen atom, which can have a profound effect on the molecule's properties. For instance, tropinone has been quaternized with methyl iodide to yield the dimethylammonium iodide intermediate. nih.gov
Furthermore, the N-methyl group can be removed through N-demethylation procedures, providing the corresponding nortropinone derivative. This secondary amine can then be further functionalized to introduce a variety of substituents at the nitrogen atom.
Skeletal Rearrangements and Ring Expansions/Contractions
The rigid bicyclic framework of this compound can undergo skeletal rearrangements under specific reaction conditions, leading to the formation of new ring systems.
One potential rearrangement is the Beckmann rearrangement of the corresponding oxime. The oxime can be prepared by reacting the ketone with hydroxylamine. Treatment of the oxime with an acid catalyst can induce a rearrangement to form a lactam, which involves the migration of one of the alpha-carbon atoms to the nitrogen atom. This would result in a ring expansion of the piperidine (B6355638) portion of the bicyclic system. While this reaction is well-established for various cyclic ketones, its specific application to this tropinone isomer requires further investigation. wikipedia.orgresearchgate.net
Another possible transformation is a ring expansion reaction using diazomethane (B1218177). The reaction of cyclic ketones with diazomethane can lead to the insertion of a methylene group adjacent to the carbonyl, resulting in a ring-expanded ketone. For example, the reaction of cyclopentanone (B42830) with diazomethane forms cyclohexanone. wikipedia.org The application of this methodology to the title compound could potentially yield a 9-methyl-9-azabicyclo[4.2.1]nonan-2-one derivative.
The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid, is another method for ring expansion to form a lactam. This reaction proceeds through a mechanism similar to the Beckmann rearrangement.
| Rearrangement Type | Key Reagents | Potential Product | Description | Reference |
| Beckmann Rearrangement | Hydroxylamine, Acid catalyst | Lactam (e.g., 8-methyl-8,9-diazabicyclo[4.2.1]nonan-2-one) | Rearrangement of the oxime derivative leading to ring expansion. | wikipedia.orgresearchgate.net |
| Ring Expansion with Diazomethane | Diazomethane | Ring-expanded ketone (e.g., 9-methyl-9-azabicyclo[4.2.1]nonan-2-one) | Insertion of a methylene group into the ring. | wikipedia.org |
| Schmidt Reaction | Hydrazoic acid, Strong acid | Lactam | Acid-catalyzed reaction of the ketone with an azide (B81097) leading to ring expansion. | General literature on the Schmidt reaction |
Rearrangement Pathways of the Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane framework can undergo several classical rearrangement reactions, primarily involving the ketone at the C-2 position. These transformations typically proceed through the corresponding oxime or by direct reaction with azides, leading to ring expansion and the formation of new heterocyclic systems.
One of the most pertinent rearrangement pathways for ketones is the Beckmann rearrangement . This reaction involves the acid-catalyzed transformation of an oxime into an amide. For this compound, this would first involve the formation of the corresponding oxime by reaction with hydroxylamine. The subsequent treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, would induce the rearrangement. masterorganicchemistry.comwikipedia.org The stereochemistry of the oxime is crucial, as the group anti-periplanar to the leaving group on the nitrogen atom preferentially migrates. This stereospecificity can lead to the formation of two possible regioisomeric lactams, depending on the geometry of the oxime precursor.
Another significant rearrangement is the Schmidt reaction , which offers a direct conversion of the ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid. organic-chemistry.org This reaction proceeds through the addition of the azide to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas. Similar to the Beckmann rearrangement, the Schmidt reaction can also yield two potential regioisomers resulting from the migration of either the C1 or C3 carbon atom to the nitrogen. The regioselectivity of this rearrangement is influenced by the steric and electronic properties of the migrating groups.
While specific studies on the rearrangement of this compound are not extensively documented in publicly available literature, research on closely related bicyclic systems, such as bicyclo[3.2.1]octane oximes, has demonstrated the feasibility of such transformations. For instance, studies on the Beckmann rearrangement of 3-carboxybicyclo[3.2.1]octane oximes have shown that these strained bicyclic compounds can undergo regiospecific rearrangement to yield lactams. researchgate.net Furthermore, the ring expansion of the closely related tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) to homotropinone has been reported, indicating the general susceptibility of the 8-azabicyclo[3.2.1]octane core to rearrangement reactions. acs.org
Table 1: Potential Rearrangement Pathways of this compound
| Rearrangement Type | Reactant(s) | Key Intermediate(s) | Potential Product(s) |
| Beckmann Rearrangement | Oxime of the title compound, Acid catalyst (e.g., H₂SO₄) | Protonated oxime, Nitrilium ion | Regioisomeric lactams |
| Schmidt Reaction | Title compound, Hydrazoic acid (HN₃), Strong acid | Azidohydrin, Diazonium ion | Regioisomeric lactams |
Synthetic Utility of Rearranged Products
The products resulting from the rearrangement of the 8-azabicyclo[3.2.1]octane core, primarily ring-expanded lactams, represent valuable synthetic intermediates for the construction of more complex nitrogen-containing heterocycles. These lactams can serve as precursors to a variety of biologically active molecules and novel chemical entities.
The lactam products can be subjected to a range of further chemical transformations. For example, reduction of the amide functionality can lead to the corresponding cyclic amines, which are core structures in many natural products and pharmaceuticals. These amines can be further functionalized at the nitrogen or carbon atoms to generate libraries of diverse compounds for drug discovery screening.
Moreover, the lactam ring itself can be opened through hydrolysis to yield amino acids with a constrained bicyclic backbone. These unnatural amino acids can be incorporated into peptides to induce specific conformational constraints, a strategy often employed in the design of peptidomimetics with enhanced biological activity and stability.
While the direct synthetic applications of rearranged products from this compound are not explicitly detailed in the available literature, the utility of rearranged bicyclic systems in general is well-established. For instance, the synthesis of various tropane (B1204802) and homotropane analogues, which often exhibit interesting pharmacological properties, can be envisioned starting from these rearranged scaffolds. nih.gov The ability to introduce a nitrogen atom into the seven-membered ring of the bicyclic system through rearrangement offers a strategic advantage for the synthesis of novel azepine-containing compounds, a structural motif present in numerous bioactive molecules.
Table 2: Potential Synthetic Applications of Rearranged Products
| Rearranged Product Type | Potential Subsequent Transformations | Resulting Compound Class | Potential Applications |
| Lactams | Reduction of amide | Cyclic amines | Synthesis of alkaloids and analogues |
| Hydrolysis of amide | Constrained amino acids | Peptidomimetic design | |
| Further functionalization | Diverse heterocyclic libraries | Drug discovery screening |
Role of 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One As a Synthetic Building Block
Precursor for Complex Natural Product Synthesis
The inherent structural features of (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one make it an ideal precursor for the synthesis of a variety of complex natural products, most notably alkaloids possessing the tropane (B1204802) core.
The 8-azabicyclo[3.2.1]octane skeleton is the central structural motif of tropane alkaloids, a large family of natural products with significant biological activities. ehu.esresearchgate.net While its isomer, tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), is more commonly cited as a direct precursor in classic syntheses of alkaloids like atropine and cocaine, the strategic placement of the carbonyl group in the 2-position of this compound offers unique synthetic opportunities. researchgate.netchemicalbook.comguidechem.comwikipedia.org
A significant example of leveraging a derivative of this bicyclic ketone is in the total synthesis of (–)-anatoxin-A, a potent nicotinic acetylcholine receptor agonist. ehu.es In this synthesis, an enantioenriched lithium enolate, which can be conceptually derived from a protected form of this compound, is converted to its corresponding silyl (B83357) enol ether. This key intermediate then undergoes a series of transformations, including a cyclopropanation/ring expansion to form a homotropone derivative, to ultimately yield the target natural product. ehu.es This strategic use of a derivative highlights the utility of the 2-oxo-tropane scaffold in constructing complex alkaloid frameworks.
Table 1: Key Transformations in the Total Synthesis of (–)-Anatoxin-A
| Step | Reactant | Key Transformation | Intermediate/Product |
| 1 | Enantioenriched Lithium Enolate | Silylation | Silyl Enol Ether |
| 2 | Silyl Enol Ether | Cyclopropanation/Ring Expansion | Homotropone Derivative |
| 3 | Homotropone Derivative | Conjugate Addition | Functionalized Adduct |
| 4 | Functionalized Adduct | Further Elaboration | (–)-Anatoxin-A |
This table illustrates a synthetic route that utilizes a derivative conceptually related to this compound.
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by tropane alkaloids. nih.govresearchgate.net Consequently, the synthesis of structurally related analogs to explore structure-activity relationships (SAR) is an active area of research. This compound provides a valuable starting point for the generation of such analogs. The carbonyl group at the C2 position can be subjected to a wide range of chemical modifications, including reduction, oxidation, and carbon-carbon bond-forming reactions, to introduce diverse functionalities and stereochemistries. For instance, reduction of the ketone can provide access to the corresponding alcohol, which can be further functionalized.
Intermediate in the Synthesis of Synthetic Organic Molecules
Beyond its role in natural product synthesis, this compound serves as a crucial intermediate for the creation of a wide array of synthetic organic molecules, leveraging its inherent chirality and rigid structure.
The well-defined stereochemistry of this compound makes it an excellent chiral scaffold. In asymmetric synthesis, a chiral scaffold is a rigid molecular framework that can be temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. The bicyclic nature of this compound provides a conformationally restricted environment, which can effectively shield one face of a reactive site, leading to high levels of stereoselectivity in subsequent transformations. Chiral auxiliaries, such as the Oppolzer sultam, have been used in conjunction with related systems to achieve excellent diastereoselectivity in cycloaddition reactions for the construction of the tropane scaffold. ehu.es
The development of compound libraries is a cornerstone of modern drug discovery. stanford.edu The 8-azabicyclo[3.2.1]octane framework is an attractive scaffold for the construction of such libraries due to its prevalence in biologically active molecules. This compound can serve as a versatile building block for the parallel synthesis of a multitude of derivatives. By systematically modifying the functional groups attached to the bicyclic core, chemists can generate a large number of structurally diverse compounds for high-throughput screening. For example, a general approach to the synthesis of tropane alkaloids and their analogues has been developed that allows for late-stage structural diversification at various positions of the 8-azabicyclo[3.2.1]octane core, facilitating the rapid generation of compound libraries. nih.gov
Table 2: Potential Modifications for Compound Library Synthesis
| Position | Functional Group | Potential Reactions | Resulting Functionality |
| C2 | Ketone | Grignard reaction, Wittig reaction, Reductive amination | Tertiary alcohol, Alkene, Substituted amine |
| N8 | Methyl | Demethylation followed by alkylation/acylation | Varied N-substituents |
| C3 | Methylene (B1212753) | Enolate formation and alkylation | Substituted tropane core |
This table outlines potential chemical modifications to the this compound scaffold for the generation of diverse compound libraries.
Computational and Theoretical Studies on 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic properties of molecules. These methods allow for the detailed examination of conformational preferences and the transition states of chemical reactions.
The 8-azabicyclo[3.2.1]octane framework is a rigid bicyclic system, but it possesses conformational flexibility, primarily arising from the inversion of the N-methyl group. This inversion leads to two distinct conformers: one with the methyl group in an axial position and another with it in an equatorial position.
Computational and spectroscopic studies on the analogous tropinone (B130398) (the 3-oxo isomer) have definitively characterized this equilibrium. A combined study using rotational spectroscopy in a supersonic jet and DFT calculations established that the equatorial form is the more stable conformer for the isolated molecule. The energy difference between the two conformers is small, indicating that both are present at room temperature. The equatorial conformer is favored by approximately 2 kJ/mol nih.gov. This preference is a key feature of the molecule's potential energy landscape. The inversion barrier between the two conformers has been calculated to be around 40 kJ/mol researchgate.net.
For (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one, a similar conformational equilibrium is expected. The fundamental strain and steric interactions governing the N-methyl inversion in the bicyclic system would be comparable. DFT calculations on various N-substituted nortropinones have further reinforced that the size of the N-substituent plays a significant role in determining the axial/equatorial preference, with bulkier groups showing a stronger preference for the equatorial position to minimize steric hindrance academie-sciences.fr.
| Conformer | Relative Free Energy (Gas Phase, kcal/mol) | Population Ratio (Equatorial/Axial) |
| N-Methyl Equatorial | 0.0 | ~2:1 |
| N-Methyl Axial | ~0.48 (2 kJ/mol) |
This table presents data for the analogous compound tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) as a model for the conformational preferences of this compound.
Understanding the reaction mechanisms for the synthesis of the 8-azabicyclo[3.2.1]octane core is a significant area of computational study. Transition state modeling allows for the calculation of activation energies and the elucidation of reaction pathways.
The Robinson synthesis of tropinone (the 3-oxo isomer) is a classic example that has been studied computationally. Theoretical calculations using the semi-empirical PM3 method have been employed to map the potential energy surface of this multi-step reaction, which involves a double Mannich condensation orientjchem.org. These studies have identified the rate-determining step and calculated the activation energies for the key transition states (TS).
For the synthesis of tropinone, the enolisation of an intermediate is the rate-determining step. The activation energies for the three primary transition states in the presence of dicarboxylic acetone were calculated as follows orientjchem.org:
| Transition State | Reaction Step | Calculated Activation Energy (kcal/mol) |
| TS-1 | Intermolecular C-C bond formation | 18.81 |
| TS-2 | Enolisation (Rate-determining) | 38.33 |
| TS-3 | Intramolecular Mannich reaction | 15.08 |
This data pertains to the Robinson synthesis of tropinone (the 3-oxo isomer). While the specific synthetic route to this compound may differ, this provides a clear example of how transition state modeling is applied to this class of compounds.
These calculations also revealed that the use of acetone dicarboxylate, as in the original Robinson synthesis, significantly lowers the activation energy compared to using acetone alone, highlighting the role of activating groups in facilitating the reaction orientjchem.org.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic motions and interactions with their environment, such as solvents.
MD simulations can model the vibrational and rotational motions of the 8-azabicyclo[3.2.1]octane skeleton and the dynamics of the N-methyl group inversion. While specific MD studies on this compound are not prevalent in the literature, the general principles of this technique are highly applicable. Such simulations would reveal the flexibility of the six-membered piperidone ring, which typically adopts a chair conformation, and the five-membered pyrrolidine (B122466) ring. The simulations would also capture the transitions between the axial and equatorial conformers of the N-methyl group, providing information on the frequency and timescale of this process.
The conformation and reactivity of a molecule can be significantly influenced by the solvent. Explicit solvent models in MD simulations or implicit solvent models in quantum chemical calculations can be used to study these effects.
For N-substituted nortropinones, computational studies have shown that the preference for the equatorial N-invertomer can change in polar solvents compared to the gas phase academie-sciences.fr. The presence of a solvent can stabilize one conformer over another through dipole-dipole interactions or hydrogen bonding. For instance, the equatorial/axial invertomer ratio for deuterotropinone deuterochloride in D₂O was determined to be 4.2, indicating a stronger preference for the equatorial form in a polar protic solvent compared to the gas phase ratio of approximately 2:1 academie-sciences.fr.
| Solvent | N-Invertomer Ratio (Equatorial/Axial) |
| Gas Phase | ~2:1 |
| Water (D₂O) | 4.2:1 |
This table shows data for deuterotropinone deuterochloride, highlighting the influence of solvent on the conformational equilibrium.
Solvents can also affect reaction rates and selectivity by stabilizing or destabilizing transition states differently than the ground state reactants frontiersin.org. Theoretical studies can calculate reaction energy profiles in various solvents to predict these effects. For reactions involving charged intermediates or transition states, polar solvents generally lead to a lowering of the activation energy barrier.
Structure-Reactivity Relationship Predictions
Computational methods are also used to predict how the structure of a molecule influences its chemical reactivity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate computed molecular descriptors with experimental activities nih.govfue.edu.egresearchgate.net.
For the tropane (B1204802) scaffold, QSAR and related studies have been used to understand the binding affinity of various analogues to biological targets like the dopamine and serotonin transporters nih.govnih.gov. These studies have shown that the stereochemistry and the nature and position of substituents on the bicyclic ring are critical for biological activity.
For this compound, its reactivity is largely dictated by the ketone functional group and the bicyclic amine structure. Computational descriptors can be calculated to predict its reactivity:
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized around the carbonyl group, indicating its susceptibility to nucleophilic addition.
Molecular Electrostatic Potential (MEP): An MEP map would show electron-rich regions (negative potential), likely around the carbonyl oxygen and the nitrogen atom, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack.
Acidity of α-protons: The positioning of the carbonyl group at C-2 influences the acidity of the protons at the adjacent C-1 and C-3 positions. DFT calculations can predict the pKa of these protons, which is crucial for understanding its enolate chemistry. Compared to its 3-oxo isomer (tropinone), the electronic environment and steric accessibility of the α-protons in the 2-oxo isomer are different, which would lead to distinct reactivity in base-catalyzed reactions.
By correlating these and other calculated descriptors with experimental data from a series of related compounds, predictive QSAR models can be developed to guide the synthesis of new derivatives with desired properties.
Computational Prediction of Reaction Outcomes
Computational modeling provides a powerful framework for predicting the outcomes of chemical reactions involving this compound, including regioselectivity and reaction kinetics. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed.
Methods and Applications: Density Functional Theory (DFT) is a commonly utilized method for these predictions. For instance, in reactions such as enolate formation and subsequent alkylation, DFT calculations can determine which of the two possible α-protons (at C-1 or C-3) is more kinetically or thermodynamically favorable to remove. This is achieved by modeling the transition states for deprotonation and the stabilities of the resulting enolates. The calculated activation energies (ΔG‡) provide a quantitative prediction of the reaction's regioselectivity.
A theoretical study on the related 1,3-dipolar cycloaddition of 1-methyl-3-oxidopyridinium, which forms a 2-oxo-8-azabicyclo[3.2.1]octane derivative, highlights the utility of DFT. acs.org The calculations, performed at the B3LYP/6-31G(d) level, analyzed the transition states for different regioisomeric and stereoisomeric pathways. acs.org By comparing the activation energies, the model successfully predicted the experimentally observed regioselectivity, which is governed by the nucleophilic attack of the dipole on the more electrophilic center of the dipolarophile. acs.org Such an approach could be directly applied to predict the outcomes of cycloaddition reactions involving the enolate or enamine of this compound.
The table below illustrates hypothetical energy data from a DFT calculation for the deprotonation of this compound, which would be used to predict the regioselectivity of enolate formation.
| Parameter | Deprotonation at C-1 | Deprotonation at C-3 | Predicted Outcome |
| Transition State Energy (ΔG‡) | Lower | Higher | C-1 deprotonation is kinetically favored |
| Enolate Stability (ΔG) | More Stable | Less Stable | C-1 enolate is thermodynamically favored |
This is a representative data table illustrating the type of output from computational studies used for predicting reaction outcomes.
Furthermore, computational models can predict the influence of solvents and catalysts on reaction outcomes. By incorporating solvent models (e.g., the polarizable continuum model, PCM) and explicitly modeling catalyst-substrate interactions, chemists can screen for optimal reaction conditions in silico, saving significant experimental time and resources.
Design Principles for Stereoselective Synthesis
Stereoselectivity is a critical aspect of synthesizing complex molecules like tropane alkaloids and their analogues. Computational chemistry provides foundational principles for designing syntheses that yield a specific stereoisomer of this compound or its derivatives.
Transition State Modeling: The key to understanding and controlling stereoselectivity lies in analyzing the transition states of the stereodetermining step of a reaction. For example, in the reduction of the ketone at C-2, the incoming hydride can attack from either the exo or endo face of the bicyclic system, leading to two different alcohol diastereomers. Computational methods can model the transition states for both approaches. The energy difference between these competing transition states dictates the diastereomeric ratio of the product.
A computational study on the stereoselective ethylation of enamines derived from a related 1-methyltropane system demonstrated a strong congruence between DFT predictions and experimental results. semanticscholar.org The study modeled the transition states for the attack of the electrophile from either face of the enamine, successfully rationalizing the observed high diastereoselectivity. semanticscholar.org The models revealed that steric interactions between the electrophile and the bicyclic scaffold, particularly the exo-methyl group, were responsible for disfavoring one of the transition states. semanticscholar.org
Designing Chiral Catalysts and Auxiliaries: Theoretical studies are instrumental in the rational design of chiral catalysts or auxiliaries for asymmetric synthesis. By modeling the interaction of a substrate like this compound with a chiral catalyst, researchers can understand the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that lead to stereochemical induction. This allows for the modification and optimization of the catalyst structure to enhance enantioselectivity. For instance, in an asymmetric aldol (B89426) reaction, DFT can model how a chiral lithium amide base coordinates to the ketone and directs the approach of an aldehyde to one face of the enolate.
The table below outlines design principles for achieving stereoselectivity, informed by computational analysis.
| Reaction Type | Stereochemical Challenge | Computational Design Principle |
| Ketone Reduction | Diastereoselectivity (exo vs. endo alcohol) | Model transition states to identify the lowest energy hydride attack trajectory. Modify bulky directing groups to favor one face. |
| Aldol Reaction | Diastereo- and Enantioselectivity | Model the enolate geometry and the transition state of the C-C bond formation with a chiral ligand or auxiliary to predict facial selectivity. |
| Alkylation | Diastereoselectivity | Analyze steric and electronic factors in the transition state to predict the preferred direction of electrophile approach to the enolate. |
By leveraging these computational design principles, chemists can move from a trial-and-error approach to a more predictive and rational strategy for the stereoselective synthesis of complex targets based on the this compound scaffold.
Analytical Methodologies for Monitoring and Assessing Synthesis of 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and intermediates throughout the synthetic process. researchgate.net They provide both qualitative and quantitative data on the composition of the reaction mixture and the purity of the isolated product.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the synthesis and assessing the purity of (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE. Its high resolution and sensitivity make it ideal for separating complex mixtures. researchgate.net The development of a robust HPLC method is a critical step in the analytical workflow.
A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. Method development for related 8-azabicyclo[3.2.1]octane structures often utilizes C8 or C18 columns. biomedres.infothieme-connect.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. biomedres.inforasayanjournal.co.in Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, typically at a low wavelength (e.g., 210 nm) to detect the non-chromophoric bicyclic core. biomedres.inforasayanjournal.co.in
The developed method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and specificity for quantifying the target compound and its potential impurities. biomedres.info
Table 1: Example HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) biomedres.info |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water biomedres.info |
| Mobile Phase B | Acetonitrile biomedres.info |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min biomedres.info |
| Column Temperature | 35°C rasayanjournal.co.in |
| Detection | UV at 210 nm rasayanjournal.co.in |
| Injection Volume | 10 µL ingentaconnect.com |
Gas Chromatography (GC) for Volatile Intermediates
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile intermediates and byproducts that may arise during the synthesis of the 8-azabicyclo[3.2.1]octane skeleton. researchgate.netnih.gov The synthesis of the tropane (B1204802) core can involve volatile precursors such as N-methylputrescine or related pyrrolidine (B122466) derivatives. mdpi.com
GC separates compounds based on their boiling points and interaction with the stationary phase of the capillary column. For tropane alkaloids and their synthetic precursors, which contain basic nitrogen atoms, derivatization is often necessary to improve thermal stability and chromatographic peak shape. researchgate.net A common derivatization technique is silylation, converting amine and hydroxyl groups into their trimethylsilyl (TMS) ethers and esters. researchgate.net The use of a semi-polar capillary column is generally effective for separating these derivatives from endogenous impurities. researchgate.net GC-MS provides definitive identification of the separated components by comparing their mass spectra to libraries of known compounds.
Table 2: Example GC-MS Parameters for Intermediate Analysis
| Parameter | Condition |
|---|---|
| Column | Semi-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm) researchgate.net |
| Carrier Gas | Helium |
| Inlet Temperature | 270°C |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Derivatization | Trimethylsilylation (TMS) for non-volatile intermediates researchgate.net |
Spectroscopic Techniques for Structural Elucidation During Synthesis
Spectroscopic methods provide crucial information about the molecular structure of intermediates and the final product, confirming that the desired chemical transformations have occurred.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for monitoring reaction progress and elucidating molecular structures in solution. nih.gov ¹H NMR and ¹³C NMR are routinely used to characterize the starting materials, intermediates, and the final this compound product. nih.govderpharmachemica.com
By acquiring ¹H NMR spectra of the reaction mixture at regular intervals, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked quantitatively. nih.gov This allows for the determination of reaction kinetics and endpoint. nih.gov The characteristic signals for the protons on the bicyclic ring system and the N-methyl group provide a clear fingerprint for the formation of the desired scaffold. nih.govnih.gov For instance, the protons adjacent to the nitrogen and the carbonyl group will have distinct chemical shifts that can be monitored. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous assignment of all proton and carbon signals in the final product, confirming its constitution. researchgate.net
Infrared (IR) and Mass Spectrometry (MS) for Intermediate Tracking
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are valuable complementary techniques for tracking the synthesis.
Infrared (IR) Spectroscopy is particularly useful for monitoring the functional group transformations. For example, the synthesis of the target ketone from a corresponding alcohol intermediate would be evidenced by the disappearance of a broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band (around 1700-1725 cm⁻¹). derpharmachemica.com This makes IR a quick and simple method for confirming key steps in the synthetic sequence.
Mass Spectrometry (MS) provides the molecular weight of the compounds in the reaction mixture. By analyzing aliquots of the reaction, the consumption of the starting material and the formation of intermediates and the final product can be confirmed by observing their respective molecular ion peaks. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the identity of the synthesized compound. acs.org
Chiral Analytical Methods
Since the target compound is a specific enantiomer, (1R,5S), methods capable of distinguishing between stereoisomers are essential to determine the enantiomeric purity or enantiomeric excess (ee) of the final product.
Chiral HPLC is the most common technique for this purpose. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The selection of the appropriate chiral column and mobile phase is crucial and often requires screening several different types of CSPs (e.g., polysaccharide-based, Pirkle-type). The separated enantiomers are detected by UV, and the enantiomeric excess is calculated from the relative peak areas.
Chiral GC can also be used, particularly if the compound or a suitable derivative is sufficiently volatile. Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to resolve the enantiomers.
In some cases, NMR spectroscopy using chiral solvating agents or chiral shift reagents can be employed to determine enantiomeric purity. These reagents interact with the enantiomers to form diastereomeric complexes, which results in separate signals for the two enantiomers in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric ratio.
Chiral HPLC and GC for Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other wikipedia.org. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful and widely used methods for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess in a sample heraldopenaccess.usmdpi.com.
The underlying principle of chiral chromatography involves the differential interaction of enantiomers with a chiral stationary phase. This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times and, consequently, their separation gcms.cz.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a versatile technique for determining the enantiomeric purity of tropane alkaloids and their intermediates. The selection of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica gel support, are particularly effective for a wide range of chiral compounds, including those with structures similar to the target molecule nih.gov. For instance, a CHIRALPAK® AS-H column, which contains amylose tris[(S)-α-methylbenzylcarbamate] as the chiral selector, has been successfully used to resolve the enantiomers of various cathinone derivatives, which are also chiral ketones nih.gov.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol, is optimized to achieve the best resolution and analysis time nih.gov. A small amount of an amine modifier, like triethylamine, is often added to the mobile phase to improve peak shape and reduce tailing by blocking active sites on the stationary phase nih.gov. Detection is commonly performed using a UV detector.
Table 1: Representative Chiral HPLC Conditions for Separation of Cathinone Derivatives
| Parameter | Condition |
| Column | CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) |
| Mobile Phase | Hexane / Isopropanol / Triethylamine (97:3:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This table presents typical conditions used for structurally related compounds, illustrating a common approach for chiral separations in this class of molecules nih.gov.
Chiral Gas Chromatography (GC):
For more volatile compounds, chiral GC offers high resolution and sensitivity. The direct method involves the use of a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin gcms.cz. An alternative, the indirect method, involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column researchgate.net. For ketones like this compound, derivatization to form diastereomeric oximes or hydrazones could be a viable strategy. However, direct analysis on a chiral column is often preferred to avoid potential kinetic resolution or racemization during the derivatization step researchgate.net.
Optical Rotation and Circular Dichroism for Stereochemical Confirmation
While chromatographic methods are excellent for quantifying the ratio of enantiomers, chiroptical methods provide information about the absolute configuration of the molecule.
Optical Rotation:
Circular Dichroism (CD) Spectroscopy:
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left and right circularly polarized light by a chiral molecule researchgate.net. A CD spectrum provides information about the stereochemical features of a molecule. Chiral molecules containing a chromophore, such as the carbonyl group (C=O) in this compound, will exhibit a CD signal. The n→π* electronic transition of the ketone chromophore is particularly sensitive to its chiral environment and typically appears in the 280-320 nm region.
The sign and intensity of the CD signal, known as the Cotton effect, are directly related to the absolute configuration of the molecule. For instance, a study on the structurally similar compound (1R,5S,6S)-6(endo)-methylbicyclo[3.2.1]octan-8-one reported a negative Cotton effect (Δε = -2.4) at 302 nm, which is characteristic of its specific stereochemistry rsc.org. By comparing the experimentally measured CD spectrum of a synthesized compound to either a known standard or to spectra predicted by theoretical calculations (e.g., Density Functional Theory), the absolute configuration can be confidently assigned researchgate.net.
Table 2: Representative Chiroptical Data for Related Bicyclic Ketones
| Compound | Method | Wavelength (λmax) | Signal |
| (1R,5S,6S)-6(endo)-methylbicyclo[3.2.1]octan-8-one | CD | 302 nm | Δε = -2.4 |
| (1S,2S,4R)-2(endo)-methylbicyclo[2.2.1]heptan-7-one | CD | 295 nm | Δε = -0.6 |
This table provides examples of CD spectral data for related bicyclic ketones, demonstrating how the sign and magnitude of the Cotton effect can be used for stereochemical analysis rsc.org.
Future Directions and Emerging Research Avenues for 1r,5s 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One
Development of More Sustainable Synthetic Routes
A significant thrust in modern organic chemistry is the development of environmentally benign and efficient synthetic processes. For a foundational molecule like (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one, future research will prioritize the integration of sustainable practices into its production.
The classic Robinson synthesis of tropinone (B130398), first reported in 1917, is considered a landmark achievement in organic synthesis, notable for its biomimetic approach and one-pot tandem reaction design. wikipedia.orgsci-hub.se While efficient, future efforts will aim to align this and other synthetic routes with the principles of green chemistry. This involves moving towards the use of renewable starting materials, employing safer solvents (such as water), reducing the use of protecting groups, and designing processes with higher atom economy. Research into catalytic systems, either metal-based or organocatalytic, that can facilitate the key ring-forming reactions with high stereoselectivity and minimal waste generation represents a key avenue. researchgate.net The goal is to develop scalable, cost-effective, and environmentally responsible methods for producing this key chiral intermediate.
Biocatalysis offers a powerful toolkit for performing highly selective and sustainable chemical transformations under mild reaction conditions. scispace.comucl.ac.uk The application of enzymes to the synthesis and modification of the 8-azabicyclo[3.2.1]octane skeleton is a promising area of future research. The biosynthesis of tropinone itself involves an atypical polyketide synthase, highlighting nature's enzymatic approach to constructing this scaffold. nih.gov
Future research will likely explore several biocatalytic strategies:
Kinetic Resolution: Enzymes such as lipases or hydrolases could be used for the kinetic resolution of racemic mixtures of tropinone derivatives, providing a direct route to the desired enantiomer.
Asymmetric Reduction: The reduction of the ketone in tropinone is catalyzed in nature by two distinct NADPH-dependent reductase enzymes (TRI and TRII), which produce tropine (B42219) and pseudotropine, respectively. wikipedia.org Harnessing these or other engineered ketoreductases could enable the highly stereoselective reduction of the carbonyl group, leading to specific chiral alcohol derivatives.
Transamination: Transaminases could be employed for the asymmetric synthesis of aminotropane derivatives from tropinone, introducing a chiral amine group with high enantiomeric excess. ucl.ac.uk
| Enzyme Class | Potential Transformation | Substrate | Potential Product | Key Advantage |
|---|---|---|---|---|
| Ketoreductases (KREDs) | Asymmetric reduction of ketone | This compound | Chiral 8-methyl-8-azabicyclo[3.2.1]octan-2-ol | High stereoselectivity, mild conditions. wikipedia.org |
| Lipases/Hydrolases | Kinetic resolution of racemic esters | Racemic tropinone-derived ester | Enantiopure ester and alcohol | Broad substrate scope, high enantioselectivity. scispace.com |
| Transaminases (TAs) | Asymmetric amination of ketone | This compound | Chiral 2-amino-8-methyl-8-azabicyclo[3.2.1]octane | Direct access to chiral amines. ucl.ac.uk |
| Polyketide Synthases (PKS) | Biomimetic total synthesis | Simple precursors (e.g., malonyl-CoA) | Tropinone core | Mimics natural biosynthetic pathway. nih.gov |
Integration with Automated Synthesis Platforms
The complexity of organic synthesis has historically limited the pace of molecular discovery. chemspeed.com Modern automated synthesis platforms are revolutionizing this landscape by enabling high-throughput experimentation, data-rich analysis, and rapid optimization of reaction conditions. scripps.eduyoutube.com Integrating the synthesis of this compound and its derivatives with these platforms is a key future direction.
These platforms, which combine robotics for liquid and solid handling with parallel reactors and in-line analytical tools, can accelerate research in several ways: chemspeed.comscripps.edu
Route Scouting and Optimization: Automated systems can rapidly screen dozens or hundreds of reaction conditions (catalysts, solvents, temperatures, reagents) to identify optimal parameters for yield and selectivity, a process that would be prohibitively time-consuming manually. youtube.com
Library Synthesis: For drug discovery, these platforms can be used to synthesize large libraries of derivatives by reacting the core scaffold with a diverse set of building blocks, facilitating structure-activity relationship (SAR) studies. acs.org
Reproducibility: By precisely controlling reaction parameters and capturing digital protocols, automation ensures high reproducibility, which is critical for validating synthetic methods and biological findings. youtube.com
| Capability | Description | Impact on Research |
|---|---|---|
| High-Throughput Screening | Robotic systems perform numerous reactions in parallel at microliter to milliliter scales. youtube.com | Rapid identification of optimal reaction conditions and catalysts. |
| Iterative Synthesis | Allows for sequential, multi-step syntheses without manual intervention. chemspeed.com | Accelerates the construction of complex molecules and natural product analogues. |
| In-line/Real-time Analytics | Integration of analytical tools like LC-MS and ReactIR for continuous reaction monitoring. scripps.edu | Provides immediate feedback for optimization and mechanistic studies. |
| AI-Driven Design | Artificial intelligence algorithms predict optimal synthetic routes and reaction outcomes. youtube.com | Reduces experimental effort by focusing on the most promising synthetic strategies. |
Exploration of Novel Reactivity Patterns
While the classical reactivity of the tropinone scaffold, such as aldol (B89426) and Mannich reactions, is well-documented, there remains significant scope for discovering novel transformations. researchgate.netnih.gov Future research will likely focus on leveraging modern synthetic methods, such as transition-metal catalysis, photoredox catalysis, and electrochemistry, to unlock new reactivity patterns. For instance, C-H activation strategies could enable the direct functionalization of otherwise inert positions on the bicyclic ring, bypassing the need for pre-functionalized substrates. Exploring asymmetric 1,3-dipolar cycloadditions using the core scaffold could lead to the construction of novel, complex polycyclic systems. rsc.org The synthesis of α,β-unsaturated ketone derivatives via Claisen-Schmidt condensation has been shown to produce compounds with potential antitumor activities, suggesting that further exploration of derivatives could yield novel therapeutic agents. nih.govnih.gov
Expansion of its Role as a Chiral Building Block
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, as the biological activity of a molecule often resides in a single stereoisomer. nih.gov this compound, with its defined stereochemistry and rigid conformation, is an ideal chiral building block for asymmetric synthesis. msesupplies.com
Future research will expand its application as a starting material for the total synthesis of complex natural products and as a scaffold for medicinal chemistry programs. Its rigid structure can be used to orient functional groups in a precise three-dimensional arrangement, which is invaluable for designing ligands that interact with specific biological targets like enzymes and receptors. The synthesis of pharmacologically important molecules from optically active tropinone derivatives highlights the established value and future potential of this scaffold in creating targeted therapeutics. google.com
| Compound Class | Core Structure | Biological Relevance |
|---|---|---|
| Tropane (B1204802) Alkaloids (e.g., Atropine, Scopolamine) | 8-Methyl-8-azabicyclo[3.2.1]octane | Anticholinergic agents used in medicine. researchgate.net |
| Cocaine Analogues (e.g., β-CIT) | 8-Azabicyclo[3.2.1]octane | Dopamine transporter ligands for neurological imaging. google.com |
| NAAA Inhibitors | 8-Azabicyclo[3.2.1]octane | Potential anti-inflammatory agents. acs.org |
| Novel Cytotoxic Agents | Tropinone-derived α,β-unsaturated ketones | Investigational antitumor compounds. nih.gov |
Advanced Spectroscopic Characterization of Reaction Intermediates
A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and developing new synthetic methods. While the mechanism of classic reactions like the Robinson synthesis has been investigated through computational studies, direct experimental observation of key intermediates remains a challenge. researchgate.net Future research will increasingly apply advanced, time-resolved spectroscopic techniques to elucidate the intricate details of reactions involving the tropinone scaffold.
Techniques such as in-situ infrared spectroscopy (ReactIR), rapid-injection NMR, and advanced mass spectrometry can provide real-time snapshots of a reaction as it progresses. scripps.edu This allows for the identification and characterization of transient intermediates and transition states that are invisible to conventional analysis. Such studies could provide definitive evidence for the proposed mechanistic steps in the formation of the bicyclic system and in its subsequent functionalization, enabling more rational and efficient synthesis design.
Conclusion
Summary of Key Synthetic Achievements
The synthesis of the 8-azabicyclo[3.2.1]octane core has been a subject of extensive research for over a century, with the initial landmark synthesis of its isomer, tropinone (B130398) (the 3-oxo variant), by Robinson in 1917 being a classic example of biomimetic and tandem reactions. wikipedia.org While the 3-oxo isomer has been more widely studied, efficient synthetic routes to the 2-oxo scaffold have also been developed, representing significant achievements in their own right.
Key synthetic strategies for accessing the 2-oxo tropane (B1204802) skeleton and its derivatives include:
Condensation Reactions: One convenient method for obtaining a derivative, racemic 2-carbomethoxytropinone, involves the condensation of monomethyl beta-ketoglutarate with succindialdehyde and methylamine. mdma.chmdma.ch This approach highlights the use of readily available starting materials to construct the complex bicyclic system.
Enantioselective Syntheses: Given the stereochemical complexity and biological importance of chiral tropane alkaloids, the development of asymmetric syntheses has been a major focus. researchgate.netrsc.org Methodologies that achieve stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture are particularly noteworthy. rsc.orgacs.org An improved enantiospecific synthesis of (+)-2-tropinone has been reported, providing access to this specific enantiomer for further applications. acs.org
Modification of Related Scaffolds: The synthesis can commence from the more common tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). For instance, tropinone can be converted into (±)-2-carbomethoxy-3-tropinone, which serves as a precursor for further derivatization. nih.gov This highlights the interconversion and functionalization of the tropane core to access different isomers and substituted analogs.
These synthetic advancements have enabled the creation of libraries of compounds based on the 8-azabicyclo[3.2.1]octane scaffold for biological screening. nih.gov
Outlook on Future Research Contributions of the Compound
The (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one core structure is poised to continue its significant contribution to medicinal chemistry and drug discovery. Its role as a key synthetic intermediate allows for the development of a wide range of novel compounds with potential therapeutic applications.
Future research directions and contributions are anticipated in the following areas:
Development of Novel Therapeutics: The 8-azabicyclo[3.2.1]octane scaffold is the central core of tropane alkaloids, which exhibit a wide array of biological activities. researchgate.netrsc.org This makes the 2-oxo isomer and its derivatives promising starting points for designing novel therapeutic agents, particularly for neurological and psychiatric disorders. ehu.es Research into derivatives has already led to the discovery of potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) and mu opioid receptor antagonists. acs.orggoogle.com
Probes for Biological Systems: Derivatives of this scaffold are being synthesized and evaluated as ligands for various biological targets, such as the vesicular monoamine transporter-2 (VMAT2). researchgate.net The rigid framework of the molecule provides a well-defined structure for probing ligand-receptor interactions and understanding structure-activity relationships.
Inspiration for New Synthetic Methodologies: The unique and challenging structure of the 8-azabicyclo[3.2.1]octane system continues to inspire the development of new synthetic methods. researchgate.netrsc.org The quest for more efficient, stereoselective, and environmentally friendly routes to this scaffold will likely lead to innovations in organic synthesis. For example, the development of enantioselective methods where stereochemical information is installed in the same reaction that generates the bicyclic scaffold remains a significant area of interest. researchgate.net
Anticancer Drug Discovery: While much of the historical focus has been on central nervous system activity, recent studies on tropinone-derived hybrids, such as those incorporating a thiazole (B1198619) ring, have shown potent anticancer activity. nih.gov This suggests that the this compound scaffold could also serve as a valuable template for the design of new anticancer agents.
Q & A
Q. Advanced
- Introduce electron-withdrawing groups (e.g., nitro or fluoro substituents) on aryl moieties to enhance sigma-2 affinity .
- Use radioligand competition assays with [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1 .
- Prioritize derivatives with >100-fold selectivity ratios , as seen in 3-(4-fluorophenyl) analogs .
What spectroscopic techniques characterize this compound and its analogs?
Q. Basic
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbonyl signals (δ ~210 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 181.2 for anhydroecgonine methyl ester) .
- UV/Vis : λmax at 218 nm for conjugated systems .
How can diastereomer formation be minimized during synthesis?
Q. Advanced
- Optimize radical cyclization conditions (e.g., toluene, 80°C) to achieve >99% diastereomeric excess .
- Employ chiral auxiliaries or asymmetric catalysis for enantioselective steps .
- Use polar solvents (e.g., acetonitrile) to stabilize transition states and reduce byproduct formation .
What computational methods support SAR analysis for transporter inhibition?
Q. Advanced
- Molecular dynamics simulations to assess ligand-receptor stability (e.g., DAT homology models) .
- Density functional theory (DFT) for calculating electrostatic potential maps of bicyclic cores .
- Pharmacophore modeling to identify critical H-bond donors/acceptors (e.g., carbonyl groups in BIMU derivatives) .
How is the compound’s stability evaluated in pharmacological formulations?
Q. Advanced
- Forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
- HPLC-MS to monitor degradation products (e.g., hydrolysis of ester groups) .
- Lyophilization with mannitol or basic additives (e.g., MgO) to enhance shelf life .
What safety protocols are recommended for handling this compound?
Q. Basic
- Use PPE (gloves, goggles) and work in a fume hood due to potential neurotoxicity .
- Store at -20°C in acetonitrile solutions to prevent decomposition .
- Follow OSHA HCS guidelines for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
